molecular formula C16H13Cl2N3O2 B11140411 Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11140411
M. Wt: 350.2 g/mol
InChI Key: DVPDMHQHZATITH-UHFFFAOYSA-N
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Description

Structural and Electronic Comparisons

Compound Substituents (Positions) Key Features
Ethyl imidazo[1,2-a]pyridine-2-carboxylate 2-COOEt Planar core; ester group enhances solubility in polar solvents.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 6-Cl, 2-C₆H₄Cl Chlorine atoms increase lipophilicity and π-stacking propensity.
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate 6-Cl, 2-C₆H₄Cl, 3-NHCOOEt Carbamate introduces hydrogen-bonding capacity and steric bulk.

Reactivity Trends

  • Electrophilic substitution : Chloro and carbamate groups deactivate the core, directing electrophiles to position 7.
  • Nucleophilic displacement : The 6-chloro substituent undergoes substitution with amines or alkoxides under mild conditions.

Spectroscopic Signatures

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.5 ppm; ethyl carbamate signals appear at δ 1.3 (CH₃) and δ 4.2 (CH₂).
  • IR : Stretching vibrations at 1705 cm⁻¹ (C=O, carbamate) and 750 cm⁻¹ (C–Cl).

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

ethyl N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C16H13Cl2N3O2/c1-2-23-16(22)20-15-14(10-3-5-11(17)6-4-10)19-13-8-7-12(18)9-21(13)15/h3-9H,2H2,1H3,(H,20,22)

InChI Key

DVPDMHQHZATITH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization via Formamidine Intermediates

A method analogous to the synthesis of imidazo[1,2-b]pyridazine derivatives could be applied. For example:

  • Step 1 : React 3-amino-6-chloropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate.

  • Step 2 : Cyclize with bromoacetonitrile under acidic or basic conditions to form the imidazole ring.

  • Step 3 : Introduce substituents via cross-coupling or electrophilic substitution.

This approach requires optimization for the [1,2-a] isomer, as the original method targets a pyridazine core. Reaction conditions (temperature: 50–160°C, solvent: acetonitrile or ethyl acetate) must be adjusted to favor the desired regiochemistry.

Ritter-Type Reactions with Acid Catalysis

Inspired by imidazo[1,5-a]pyridine synthesis, a modified Ritter reaction could be employed:

  • Reagents : Bismuth triflate (Bi(OTf)₃) or p-toluenesulfonic acid (p-TsOH) as catalysts.

  • Solvent : Dichloroethane (DCE) or acetonitrile.

  • Conditions : High temperatures (150°C) to facilitate cyclization.

The choice of catalyst and solvent significantly impacts yield and regioselectivity. For example, Bi(OTf)₃ (5 mol%) and p-TsOH (7.5 equiv) promote intermolecular Ritter reactions in imidazo[1,5-a]pyridines. Similar strategies may apply to the [1,2-a] system, though steric and electronic factors must be considered.

Step Reagents/Conditions Outcome
1. HalogenationBromination of imidazo[1,2-a]pyridine at position 2 with NBS or Br₂.2-Bromo-6-chloroimidazo[1,2-a]pyridine.
2. Suzuki CouplingPd(PPh₃)₄, 4-chlorophenylboronic acid, K₂CO₃, DME/H₂O, 80°C.2-(4-Chlorophenyl) substitution.

This method ensures precise placement of the aryl group, leveraging palladium-mediated C–C bond formation.

Carbamate Functionalization at Position 3

The ethyl carbamate group is introduced via reaction of an amine or azide intermediate with ethyl chloroformate or alternative carbamoylating agents.

Direct Carbamation of Amines

If the core contains an amine at position 3, ethyl chloroformate reacts under basic conditions:

Step Reagents/Conditions Outcome
1. Amination3-Amino-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.Amine intermediate.
2. CarbamationEthyl chloroformate, NaHCO₃, THF/H₂O, 0–25°C.Ethyl carbamate formation.

This method is efficient but requires the amine to be preinstalled in the core structure. Side reactions (e.g., over-alkylation) are mitigated by using stoichiometric bases.

Pd-Catalyzed Carbamate Formation from Azides

For azide-containing intermediates, PdCl₂-mediated carbamate synthesis offers an alternative:

Step Reagents/Conditions Outcome
1. Azide Formation3-Azido-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.Azide intermediate.
2. CarbamationPdCl₂ (2 mol%), CO (1 atm), ethanol, 80°C.Ethyl carbamate via carbamoyl chloride intermediates.

This approach avoids toxic phosgene and leverages CO as a carbonyl source. Yields >80% are achievable under optimized conditions.

Indium-Mediated Carbamate Synthesis

Organoindium reagents enable selective carbamate formation from amines and alkyl chloroformates:

Step Reagents/Conditions Outcome
1. Amination3-Amino-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.Amine intermediate.
2. CarbamationEthyl chloroformate, In (5 mol%), CuCl (10 mol%), THF, 60°C.Ethyl carbamate with minimal side products.

Indium’s mild reactivity and low catalyst loading make this method ideal for sterically hindered amines.

Integrated Synthetic Route

Step Process Reagents/Conditions Yield
1. Core SynthesisCyclization of 3-amino-6-chloropyridine with DMF-DMA and bromoacetonitrileDMF-DMA, BrCN, NaHCO₃, 100°C, 10 h~70%
2. Suzuki CouplingIntroduction of 4-chlorophenyl group at position 2Pd(PPh₃)₄, 4-ClC₆H₄B(OH)₂, K₂CO₃, DME/H₂O, 80°C, 12 h~85%
3. CarbamationReaction of amine at position 3 with ethyl chloroformateClCO₂Et, NaHCO₃, THF, 0–25°C, 2 h~90%

Total Yield : ~54% (cumulative).

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The imidazo[1,2-a]pyridine isomer requires precise control over reaction conditions. For instance:

  • Catalyst Choice : Acidic conditions (p-TsOH) favor [1,5-a] isomers, while base-mediated cyclizations may favor [1,2-a].

  • Temperature : Lower temperatures (<100°C) reduce undesired side reactions.

Stability of Intermediates

Amine or azide intermediates are prone to decomposition. Storage under inert atmospheres and rapid workup are critical.

Scalability

Palladium catalysts are costly for large-scale synthesis. Alternative methods, such as indium-mediated reactions, offer cost-effective alternatives.

Comparative Analysis of Carbamate Formation Methods

Method Reagents Advantages Limitations
Direct AminationClCO₂Et, NaHCO₃High yield, simple procedureRequires preinstalled amine
Pd-Catalyzed (CO)PdCl₂, CO, ethanolAvoids phosgene, scalableRequires pressurized CO
Indium-MediatedIn, CuCl, ClCO₂EtMild conditions, high selectivityLimited substrate scope

Chemical Reactions Analysis

Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide)
  • Structural Difference : Replaces the carbamate group with an N,N-dipropylacetamide moiety.
  • Key Findings : Alpidem, an anxiolytic agent, was withdrawn due to severe hepatotoxicity linked to its dipropylacetamide group. Its toxicity contrasts with the carbamate-containing target compound, suggesting that the carbamate group may reduce metabolic liabilities .
  • Relevance : Highlights the impact of N-substituents on toxicity profiles.
Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
  • Structural Difference : Features methyl groups at the 6-position (pyridine) and 4-position (phenyl) instead of chlorine, with an N,N-dimethylacetamide group.
  • Key Findings : Zolpidem lacks hepatotoxicity, demonstrating that halogen substitution (Cl vs. CH₃) and N-alkylation influence both safety and receptor selectivity (e.g., GABA-A receptor modulation) .
Ethyl 2-(6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5j)
  • Structural Difference : Substitutes carbamate with an ethyl acetate group.
  • Key Data :
    • Melting point: 116–117°C .
    • Synthesis: Achieved via Cu(II)-catalyzed reactions, yielding stable crystalline products .
CLINME (2-[6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methylacetamide)
  • Structural Difference : Replaces 4-chlorophenyl with 4-iodophenyl and introduces a radiolabel (C-11 or I-123).
  • Application: Used as a PET tracer for neuroinflammation imaging, demonstrating the utility of halogenated imidazopyridines in diagnostic applications .
6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine
  • Structural Difference: Incorporates a morpholinomethyl group at the 3-position.
  • Key Data :
    • Molecular weight: 362.25 g/mol .
  • Implications : The morpholine group may improve solubility and blood-brain barrier penetration, relevant for CNS-targeted therapies .

Toxicity and Metabolic Pathways

  • Alpidem Metabolite (6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide)
    • Structural Relationship : Retains the core structure but replaces the carbamate with an acetamide group.
    • Toxicity : Linked to hepatotoxicity in Alpidem, emphasizing the role of N-substituents in metabolic activation .

Key Insights

  • Substituent Impact : Chlorine atoms enhance electrophilicity and receptor binding but may increase toxicity risks. Carbamates offer metabolic stability over acetamides.
  • Structural Alerts : N,N-dialkylacetamide groups (e.g., Alpidem) are associated with hepatotoxicity, while methyl or morpholine substitutions (e.g., Zolpidem) improve safety .

Biological Activity

Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C17H14Cl2N2O2
  • Molecular Weight : 349.21 g/mol
  • CAS Number : 193979-48-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including this compound. This compound has shown promising activity against various pathogens, particularly Helicobacter pylori. The mechanism involves inhibition of respiratory complex I, leading to reduced bacterial viability .

Antileishmanial Activity

The compound has demonstrated significant efficacy against Leishmania infantum, with an EC50 value of 3.7 µM. This is particularly noteworthy when compared to standard treatments like miltefosine and fexinidazole, which have higher EC50 values (0.4 µM and 15.9 µM respectively) for the same pathogen . The selectivity indices indicate that while the compound is effective against the parasite, it also exhibits cytotoxicity towards human liver cells (HepG2), suggesting a need for further optimization to enhance selectivity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The selectivity indices for this compound were found to be low in some cases, indicating that while it is effective against certain pathogens, it may also affect normal human cells. This aspect necessitates careful consideration in drug development and therapeutic applications .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues:

  • Inhibition of Enzymatic Pathways : The imidazopyridine scaffold is known to interfere with key enzymatic processes in pathogens.
  • Disruption of Cellular Integrity : By targeting membrane integrity and cellular functions, the compound can induce apoptosis in susceptible cells.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
MDPI Pharmaceuticals (2022)Demonstrated potent antileishmanial activity with improved solubility and stability compared to other derivatives.
PubChem (2025)Provided comprehensive chemical data supporting the structural integrity and potential applications in drug formulation.
ResearchGate (2006)Discussed broader pharmacological profiles including anxiolytic and anti-inflammatory activities associated with imidazopyridine derivatives.

Q & A

Q. What are the standard synthetic routes for Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate?

The compound is typically synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic or basic conditions. For example:

  • Route 1 : Reaction of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Route 2 : Condensation of preformed imidazo[1,2-a]pyridine intermediates with ethyl carbamate groups via nucleophilic substitution. Key reagents include POCl₃ for activating carbonyl groups and DMF as a solvent .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) and carbamate linkage (C=O at ~165 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 365.2 for [M+H]⁺) .
  • X-ray crystallography : Resolves dihedral angles between the imidazo[1,2-a]pyridine core and substituents, critical for SAR studies .

Q. What in vitro assays are used for preliminary biological screening?

  • Kinase inhibition : ATP-binding assays (e.g., fluorescence polarization) to evaluate interactions with targets like EGFR or CDK2 .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How do substituent variations at the 2- and 6-positions impact biological activity?

  • 2-position : Replacement of 4-chlorophenyl with 4-fluorophenyl (e.g., in related compounds) reduces steric hindrance, enhancing binding to hydrophobic kinase pockets (IC₅₀ improves from 12 µM to 8 µM) .
  • 6-position : Chlorine vs. trifluoromethyl groups alter electron-withdrawing effects, influencing metabolic stability (e.g., t₁/₂ increases from 2.1 to 4.3 hours in liver microsomes) .

Q. How can contradictory data on COX-2 inhibition efficacy be resolved across assay systems?

Contradictions often arise from assay conditions:

  • Enzymatic vs. cellular assays : Use orthogonal methods (e.g., recombinant COX-2 enzyme assays and prostaglandin E₂ ELISA in macrophages) to distinguish direct inhibition from off-target effects .
  • Docking simulations : Validate binding modes using software like AutoDock Vina; compare interactions with catalytic residues (e.g., Tyr385, Ser530) .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Carbamate modification : Replace ethyl with cyclopropyl groups to enhance metabolic stability (e.g., AUC increases by 2.5× in rodent models) .
  • Salt formation : Hydrochloride salts improve aqueous solubility (from 0.2 mg/mL to 1.5 mg/mL) while maintaining potency .

Methodological Challenges

Q. How are synthetic byproducts characterized and mitigated?

  • HPLC-UV/HRMS : Identifies common impurities (e.g., dechlorinated byproducts at m/z 329.1) .
  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., POCl₃-mediated cyclization at 0–5°C reduces dimerization by 70%) .

Q. What computational tools predict SAR for novel derivatives?

  • QSAR models : Utilize descriptors like ClogP, polar surface area, and H-bond donors to correlate with bioavailability (R² > 0.85 in training sets) .
  • Molecular dynamics : Simulate ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding to CDK2) .

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